1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
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Overview
Description
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps. One common approach is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of more accessible catalysts such as [Pd(dppf)Cl2]·CH2Cl2 and conducting reactions under controlled conditions (e.g., 40 atm, 120°C, 12 hours) .
Chemical Reactions Analysis
Types of Reactions
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazolo[1,5-a]pyrazine and thieno[3,2-c]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of phosphoinositide-3 kinase, p38 kinase, and matrix metalloproteases . These interactions can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine-8-carboxylates: Used as substrates for the preparation of inhibitors of phosphoinositide-3 kinase and other enzymes.
Triazolo[1,5-a]pyrazine-8-carboxylates: Developed as antagonists of the adenosine receptor A2A.
Uniqueness
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is unique due to its combination of structural elements, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S/c1-14-12-17-19(20-6-10-24(17)21-14)22-7-2-16(3-8-22)23-9-4-18-15(13-23)5-11-25-18/h5-6,10-12,16H,2-4,7-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSBKMIVUEMLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N4CCC5=C(C4)C=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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